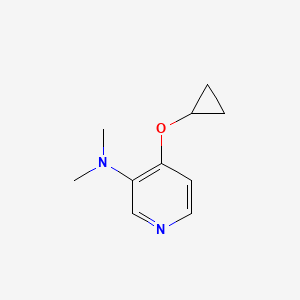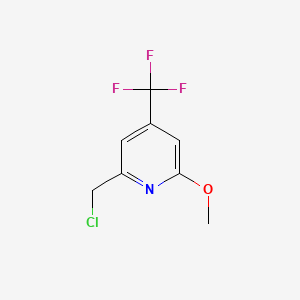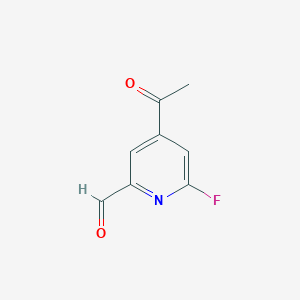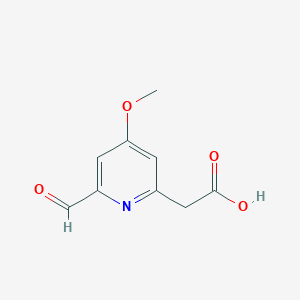![molecular formula C9H10ClF3N2 B14845868 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine typically involves the reaction of 2-amino-3-chloro-5-trifluoromethylpyridine with appropriate reagents. One common method includes the use of palladium-catalyzed coupling reactions, where 2-amino-3-chloro-5-trifluoromethylpyridine is reacted with propylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is explored for its potential in creating novel materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine involves its interaction with specific molecular targets. In pharmaceuticals, it may act by binding to receptors or enzymes, altering their activity and leading to therapeutic effects. The trifluoromethyl group enhances its binding affinity and stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-5-trifluoromethylpyridine: A precursor in the synthesis of the target compound.
5-Chloro-2-(trifluoromethyl)pyridine: Shares similar structural features but lacks the propan-1-amine group.
Uniqueness
3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine is unique due to the presence of both the trifluoromethyl and propan-1-amine groups, which confer distinct chemical and biological properties. These features make it particularly valuable in applications requiring high stability and specific interactions with biological targets .
Properties
Molecular Formula |
C9H10ClF3N2 |
|---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[5-chloro-3-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-6-4-7(9(11,12)13)8(15-5-6)2-1-3-14/h4-5H,1-3,14H2 |
InChI Key |
BGVNHRWQHHTCSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)CCCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Methylphenyl)-1H-imidazol-5-YL]methanamine](/img/structure/B14845785.png)
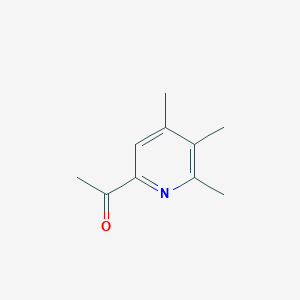
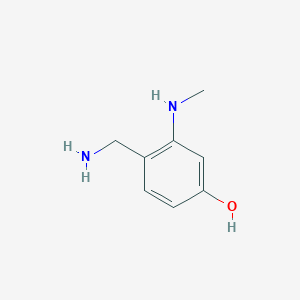
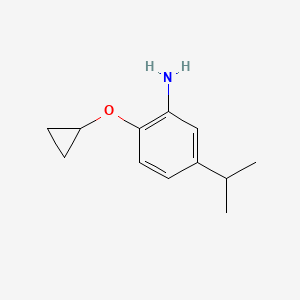
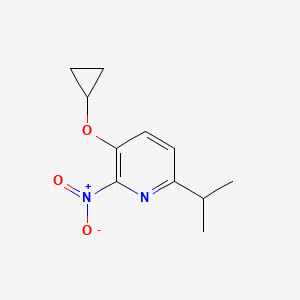
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)


